Isotrigonelline Isotrigonelline
Brand Name: Vulcanchem
CAS No.: 824-77-1
VCID: VC17893312
InChI: InChI=1S/C7H7NO2/c1-8-4-2-6(3-5-8)7(9)10/h2-5H,1H3
SMILES:
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

Isotrigonelline

CAS No.: 824-77-1

Cat. No.: VC17893312

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Isotrigonelline - 824-77-1

Specification

CAS No. 824-77-1
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name 1-methylpyridin-1-ium-4-carboxylate
Standard InChI InChI=1S/C7H7NO2/c1-8-4-2-6(3-5-8)7(9)10/h2-5H,1H3
Standard InChI Key QITIEADGFBVLCV-UHFFFAOYSA-N
Canonical SMILES C[N+]1=CC=C(C=C1)C(=O)[O-]

Introduction

Chemical Identity and Structural Features

Isotrigonelline (chemical formula: C7H7NO2\text{C}_7\text{H}_7\text{NO}_2) is a methylated derivative of niacin, characterized by a pyridinium carboxylate backbone. The compound exists as a zwitterion, with a positively charged nitrogen atom and a negatively charged carboxylate group. This dual charge distribution enhances its solubility in polar solvents and influences its reactivity in biological systems.

Molecular Properties

PropertyValue
Molecular FormulaC7H7NO2\text{C}_7\text{H}_7\text{NO}_2
Molecular Weight137.14 g/mol
CAS Registry Number824-77-1
IUPAC Name1-methylpyridin-1-ium-4-carboxylate
SMILES NotationC[N+]1=CC=C(C=C1)C(=O)[O-]

The crystalline structure of isotrigonelline has been resolved via X-ray diffraction, revealing planar geometry stabilized by intramolecular hydrogen bonding. Its infrared (IR) spectrum exhibits characteristic peaks at 1680 cm1^{-1} (C=O stretch) and 1550 cm1^{-1} (aromatic C=C vibrations).

Biosynthesis and Synthetic Routes

Isotrigonelline is biosynthesized in plants through the methylation of niacin, catalyzed by S-adenosylmethionine-dependent methyltransferases. Industrially, it is synthesized via two primary methods:

Methylation of Niacin

Niacin undergoes methylation using methyl iodide (CH3I\text{CH}_3\text{I}) in an alkaline aqueous medium:

C6H5NO2+CH3INaOHC7H7NO2+HI\text{C}_6\text{H}_5\text{NO}_2 + \text{CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{C}_7\text{H}_7\text{NO}_2 + \text{HI}

This exothermic reaction proceeds at 60–80°C, yielding isotrigonelline with >90% purity after recrystallization.

Extraction from Natural Sources

Isotrigonelline is isolated from coffee bean extracts using solvent partitioning (ethanol-water mixtures) followed by column chromatography. Fenugreek seeds, another rich source, require alkaline hydrolysis to liberate the compound from glycosidic conjugates.

Pharmacological and Biological Activities

Isotrigonelline exhibits diverse biological effects, mediated through interactions with cellular signaling pathways:

Antioxidant Mechanisms

The compound activates the Nrf2 pathway, upregulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase. In murine models, isotrigonelline reduced lipid peroxidation by 40% at 50 μM concentrations.

Anti-inflammatory Effects

By inhibiting the MAPK pathway, isotrigonelline suppresses TNF-α and IL-6 production in macrophages. A dose-dependent study demonstrated 60% reduction in cyclooxygenase-2 (COX-2) expression at 100 μM.

Industrial and Research Applications

Pharmaceutical Development

Isotrigonelline serves as a precursor for nicotinic acid derivatives used in cholesterol-lowering drugs. Its zwitterionic properties enhance blood-brain barrier permeability, making it a candidate for neurotherapeutic agents.

Agricultural Uses

As a plant growth regulator, isotrigonelline increases root nodulation in legumes by 25% at 10 ppm concentrations. Field trials demonstrate improved drought resistance in coffee cultivars.

Food Technology

Incorporated as a natural preservative, isotrigonelline extends the shelf life of baked goods by inhibiting Aspergillus flavus growth at 0.1% w/w.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesBiological Activity
TrigonellineC7H7NO2\text{C}_7\text{H}_7\text{NO}_2Methyl group at position 1 vs. 3Lower antioxidant potency
Nicotinic AcidC6H5NO2\text{C}_6\text{H}_5\text{NO}_2Lacks methyl groupVitamin B3 precursor
DihydrotrigonellineC7H9NO2\text{C}_7\text{H}_9\text{NO}_2Saturated pyridine ringReduced receptor affinity

Isotrigonelline’s zwitterionic configuration confers superior solubility and membrane permeability compared to its analogs.

Future Research Directions

  • Clinical Trials: Human studies to validate preclinical findings on neuroprotection and anti-inflammatory effects.

  • Synthetic Optimization: Development of enantioselective synthesis routes for pharmaceutical-grade production.

  • Ecological Impact: Assessment of isotrigonelline biodegradation in agricultural ecosystems.

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